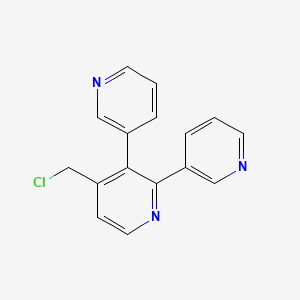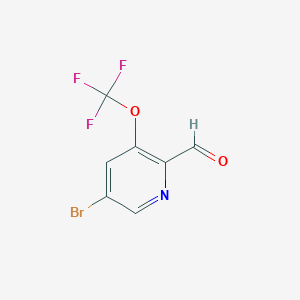
5-Bromo-3-(trifluoromethoxy)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(trifluoromethoxy)picolinaldehyde is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of picolinaldehyde, featuring a bromine atom at the 5-position and a trifluoromethoxy group at the 3-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethoxy)picolinaldehyde typically involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of 5-bromo-3-hydroxypicolinaldehyde with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-3-(trifluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles (e.g., amines) in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 5-Bromo-3-(trifluoromethoxy)picolinic acid.
Reduction: 5-Bromo-3-(trifluoromethoxy)picolinalcohol.
Substitution: 5-Substituted-3-(trifluoromethoxy)picolinaldehyde derivatives.
科学的研究の応用
5-Bromo-3-(trifluoromethoxy)picolinaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-3-(trifluoromethoxy)picolinaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the trifluoromethoxy group.
3-(Trifluoromethoxy)picolinaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-3-(trifluoromethyl)picolinaldehyde: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-Bromo-3-(trifluoromethoxy)picolinaldehyde is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C7H3BrF3NO2 |
|---|---|
分子量 |
270.00 g/mol |
IUPAC名 |
5-bromo-3-(trifluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-6(14-7(9,10)11)5(3-13)12-2-4/h1-3H |
InChIキー |
QHOLTIZGIVQNMZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1OC(F)(F)F)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13152939.png)
![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)

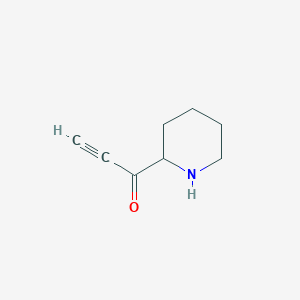
![1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B13152964.png)
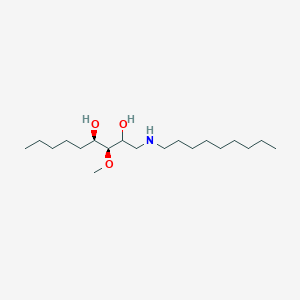
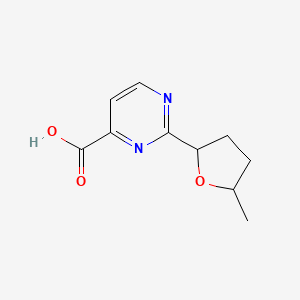
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)


![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)

